molecular formula C19H22F3NO3S B2547297 N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1797282-32-6

N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2547297
CAS No.: 1797282-32-6
M. Wt: 401.44
InChI Key: YDVDRGLGCWTOAL-UHFFFAOYSA-N
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Description

N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound characterized by the presence of a methoxy group, a phenylbutyl chain, and a trifluoromethyl-substituted phenyl group attached to a methanesulfonamide moiety

Preparation Methods

The synthesis of N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Methoxy-Phenylbutyl Intermediate: This step involves the reaction of 2-methoxy-2-phenylbutyl bromide with a suitable nucleophile to form the intermediate.

    Introduction of the Trifluoromethyl-Phenyl Group: The intermediate is then reacted with a trifluoromethyl-substituted phenyl compound under specific conditions to introduce the trifluoromethyl-phenyl group.

    Formation of the Methanesulfonamide Moiety: Finally, the compound is treated with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide moiety.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups can be replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Research: The compound is investigated for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.

    Industrial Applications: It is used in the synthesis of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can be compared with other similar compounds, such as:

    N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]sulfonamide: This compound lacks the methanesulfonamide moiety and may have different chemical properties and applications.

    N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]amine: This compound has an amine group instead of a methanesulfonamide group, which may affect its reactivity and biological activity.

    N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]carboxamide: This compound contains a carboxamide group, which may influence its chemical stability and interactions with molecular targets.

Properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3NO3S/c1-3-18(26-2,16-7-5-4-6-8-16)14-23-27(24,25)13-15-9-11-17(12-10-15)19(20,21)22/h4-12,23H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVDRGLGCWTOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNS(=O)(=O)CC1=CC=C(C=C1)C(F)(F)F)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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